

# Technical Guide: 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7)

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## Compound of Interest

Compound Name: 4-Amino-2,3-difluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2,3-difluorobenzonitrile**, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in the development of novel therapeutic agents.

## Core Compound Properties

**4-Amino-2,3-difluorobenzonitrile** is a trifunctional aromatic compound featuring an amino group, a nitrile group, and two fluorine atoms on the benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules.

## Physicochemical Data

The key physicochemical properties of **4-Amino-2,3-difluorobenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	112279-71-7	Internal Data
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub>	Internal Data
Molecular Weight	154.12 g/mol	Internal Data
Appearance	Powder	[1]
Melting Point	108-110 °C	[1]
Boiling Point	269 °C	[1]
Density	1.36 g/cm <sup>3</sup>	[1]
Flash Point	116 °C	[1]
pKa	-0.69±0.10 (Predicted)	[1]
Storage	2-8°C, Sealed in dry, protect from light	[1]

## Spectral Data

While specific spectral data for **4-Amino-2,3-difluorobenzonitrile** is not readily available in public databases, analogous compounds such as fluorinated benzonitriles exhibit characteristic spectroscopic features. For instance, in the <sup>31</sup>P{<sup>1</sup>H} NMR spectrum of related nickel complexes of fluorinated benzonitriles, distinct doublets are observed, indicating the coordination of the nitrile group to the metal center.[2]

## Synthesis and Experimental Protocols

The synthesis of substituted benzonitriles often involves multi-step reaction sequences. While a specific, detailed experimental protocol for the synthesis of **4-Amino-2,3-difluorobenzonitrile** is not widely published, a general understanding can be derived from the synthesis of its isomers and structurally related compounds.

A common strategy for the synthesis of aminodifluorobenzonitriles involves the cyanation of a corresponding bromo-difluoroaniline precursor. For example, the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile is achieved by reacting 4-bromo-2,6-difluoroaniline with

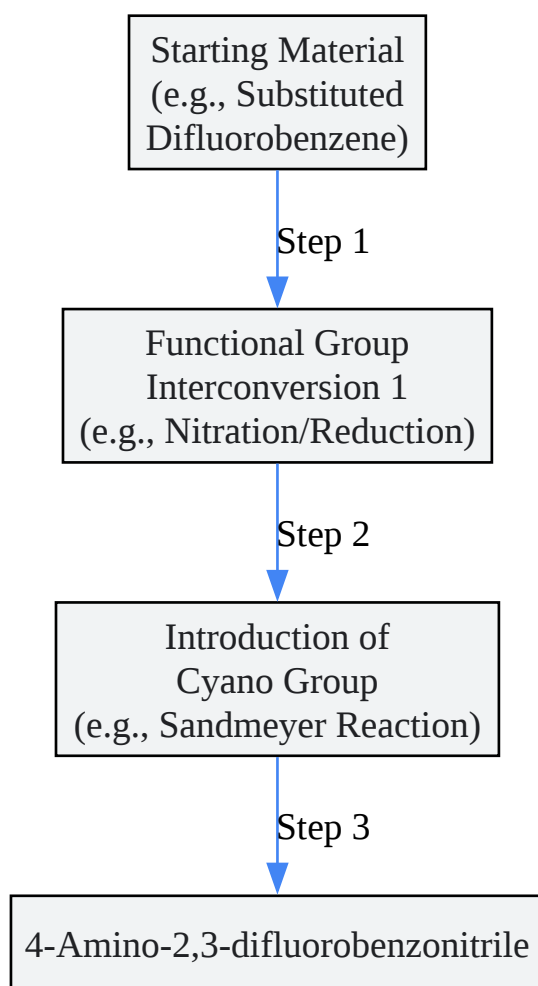
copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.[3]

A plausible synthetic approach for **4-Amino-2,3-difluorobenzonitrile** could involve a similar multi-step process, potentially starting from a commercially available difluoroaniline or a related precursor, followed by functional group manipulations to introduce the cyano and amino moieties at the desired positions.

A patent for a related compound, 4-amino-2-trifluoromethylbenzonitrile, outlines a three-step synthesis involving:

- Positional Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.
- Cyano Replacement: Substitution of the bromine atom with a cyano group.
- Ammonolysis Replacement: Introduction of the amino group.[4]

This generalized workflow can serve as a foundational guide for designing a synthetic route to **4-Amino-2,3-difluorobenzonitrile**.



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A generalized synthetic workflow for **4-Amino-2,3-difluorobenzonitrile**.

## Applications in Drug Development

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[5] **4-Amino-2,3-difluorobenzonitrile**, with its unique substitution pattern, serves as a valuable building block in the design and synthesis of novel therapeutic agents.

## Role as a Key Intermediate

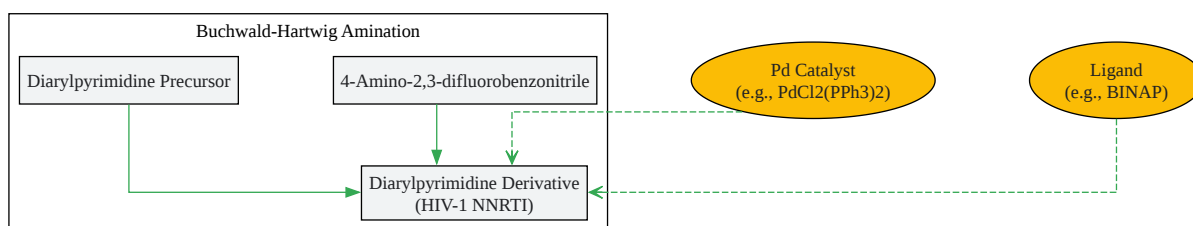
This compound is a crucial intermediate in the synthesis of a variety of heterocyclic compounds that form the core of many biologically active molecules. Its trifunctional nature allows for

diverse chemical modifications, enabling the construction of complex molecular architectures.

## Synthesis of Biologically Active Molecules

One notable application of **4-Amino-2,3-difluorobenzonitrile** is in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In one study, this compound was reacted with a diarylpyrimidine core via a Buchwald-Hartwig amination reaction to produce potent anti-HIV agents.

The general reaction scheme for the synthesis of these diarylpyrimidine derivatives is depicted below.



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Synthesis of HIV-1 NNRTIs via Buchwald-Hartwig amination.

While the specific signaling pathways affected by these derivatives are not detailed in the available literature, NNRTIs, in general, function by allosterically inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the conversion of viral RNA into DNA.

## Conclusion

**4-Amino-2,3-difluorobenzonitrile** is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. Its unique substitution pattern offers a distinct reactivity profile that can be exploited to create

novel compounds with enhanced biological and physical properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

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